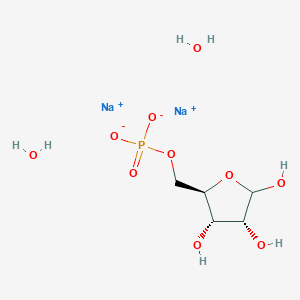
1,1-Cyclobutanedicarboxylate diammine platinum(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Cyclobutanedicarboxylate diammine platinum(II) is a platinum-based compound that has garnered significant attention in the field of medicinal chemistry. This compound is known for its potential applications in cancer treatment, particularly as an analogue of cisplatin, a well-known chemotherapy drug. The unique structure of 1,1-Cyclobutanedicarboxylate diammine platinum(II) contributes to its distinct pharmacological properties, making it a subject of extensive research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Cyclobutanedicarboxylate diammine platinum(II) typically involves the reaction of hexachloroplatinic acid with 1,1-cyclobutanedicarboxylic acid in the presence of ammonia. The process can be summarized as follows:
- Dissolve hexachloroplatinic acid in water.
- Add 1,1-cyclobutanedicarboxylic acid to the solution.
- Introduce ammonia to the mixture to facilitate the formation of the diammine complex.
- The reaction mixture is then stirred and heated under controlled conditions to yield 1,1-Cyclobutanedicarboxylate diammine platinum(II).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Cyclobutanedicarboxylate diammine platinum(II) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in ligand exchange reactions where the cyclobutanedicarboxylate ligand is replaced by other ligands.
Oxidation and Reduction: The platinum center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include chloride ions, thiourea, and other nucleophiles. These reactions are typically carried out in aqueous or organic solvents under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various platinum complexes with different ligands, while oxidation and reduction reactions can result in changes to the oxidation state of the platinum center.
Wissenschaftliche Forschungsanwendungen
1,1-Cyclobutanedicarboxylate diammine platinum(II) has a wide range of scientific research applications, including:
Chemistry: The compound is studied for its unique coordination chemistry and reactivity. Researchers investigate its interactions with various ligands and its potential as a catalyst in organic reactions.
Biology: In biological research, the compound is used to study its interactions with biomolecules such as DNA and proteins. Its ability to form cross-links with DNA makes it a valuable tool in understanding DNA damage and repair mechanisms.
Medicine: The primary application of 1,1-Cyclobutanedicarboxylate diammine platinum(II) is in cancer treatment. It is evaluated for its efficacy and toxicity profile as an alternative to cisplatin. .
Industry: The compound is also explored for its potential use in industrial processes, such as catalysis and material science.
Wirkmechanismus
The mechanism of action of 1,1-Cyclobutanedicarboxylate diammine platinum(II) involves its interaction with DNA. The compound forms covalent bonds with the nitrogen atoms of guanine bases in DNA, leading to the formation of intrastrand and interstrand cross-links. These cross-links disrupt the DNA structure, inhibiting DNA replication and transcription, ultimately leading to cell death. The compound’s ability to form these cross-links is attributed to the platinum center, which facilitates the coordination with DNA bases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: Cisplatin is a widely used chemotherapy drug with a similar mechanism of action. it has higher toxicity and side effects compared to 1,1-Cyclobutanedicarboxylate diammine platinum(II).
Carboplatin: Carboplatin is another platinum-based chemotherapy drug with reduced toxicity.
Uniqueness
1,1-Cyclobutanedicarboxylate diammine platinum(II) is unique due to its cyclobutanedicarboxylate ligand, which imparts distinct pharmacological properties. This ligand contributes to the compound’s reduced toxicity and enhanced stability compared to cisplatin and carboplatin. Additionally, its ability to form stable complexes with DNA makes it a promising candidate for further research and development in cancer therapy.
Eigenschaften
Molekularformel |
C6H12N2O4Pt+2 |
|---|---|
Molekulargewicht |
371.25 g/mol |
IUPAC-Name |
azane;cyclobutane-1,1-dicarboxylate;platinum(4+) |
InChI |
InChI=1S/C6H8O4.2H3N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H3;/q;;;+4/p-2 |
InChI-Schlüssel |
BHKICZDKIIDMNR-UHFFFAOYSA-L |
Kanonische SMILES |
C1CC(C1)(C(=O)[O-])C(=O)[O-].N.N.[Pt+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


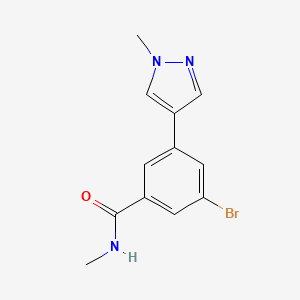
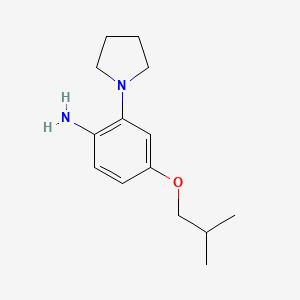
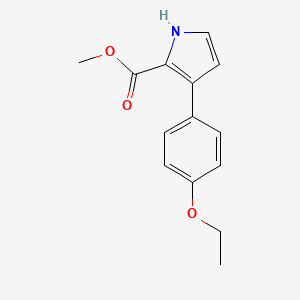
![6'-(Cyclopropylmethoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B13726553.png)
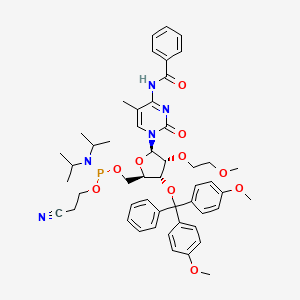
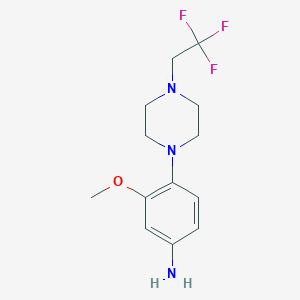
![4-[1-(4-Cyclohexyl-3-trifluoromethyl-benzyloxyimino)-ethyl]-2-ethyl-benzaldehyde](/img/structure/B13726559.png)

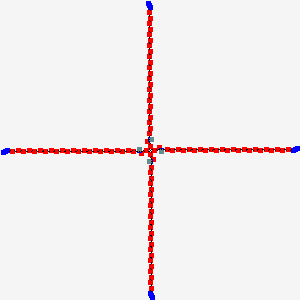
![(R)-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13726579.png)


